
Acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester is a complex organic compound characterized by the presence of trifluoromethyl groups, a hydrazono group, and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with appropriate reagents to introduce the hydrazono and cyano groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups .
Aplicaciones Científicas De Investigación
Acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydrazono and cyano groups can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid: Shares the trifluoromethyl groups and aniline structure but differs in the functional groups attached.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains the trifluoromethyl groups and is used in promoting organic transformations.
(S)-a,a-Bis 3,5-bis(trifluoromethyl)phenyl -2-pyrrolidinemethanol: Used as a catalyst in various bond-forming reactions.
Uniqueness
The uniqueness of acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydrazono and cyano groups, along with the trifluoromethyl groups, makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
36865-54-0 |
|---|---|
Fórmula molecular |
C12H7F6N3O2 |
Peso molecular |
339.19 g/mol |
Nombre IUPAC |
methyl (2E)-2-[[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene]-2-cyanoacetate |
InChI |
InChI=1S/C12H7F6N3O2/c1-23-10(22)9(5-19)21-20-8-3-6(11(13,14)15)2-7(4-8)12(16,17)18/h2-4,20H,1H3/b21-9+ |
Clave InChI |
CNRQXCFEYFNRQZ-ZVBGSRNCSA-N |
SMILES isomérico |
COC(=O)/C(=N/NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C#N |
SMILES canónico |
COC(=O)C(=NNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


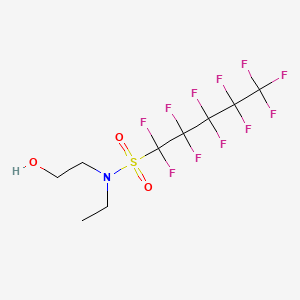

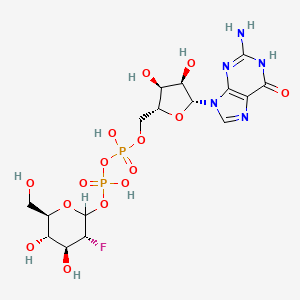
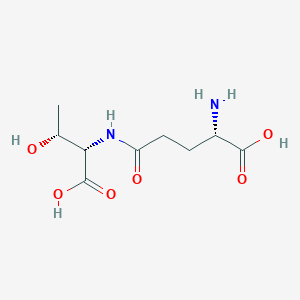
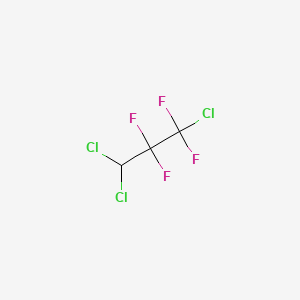

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)

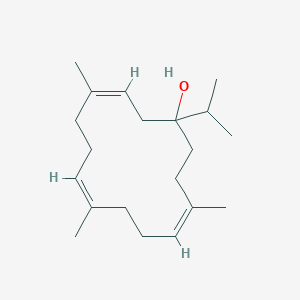
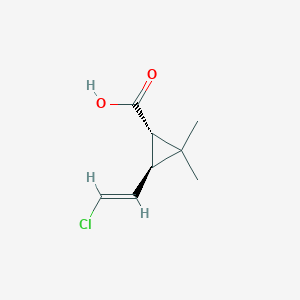
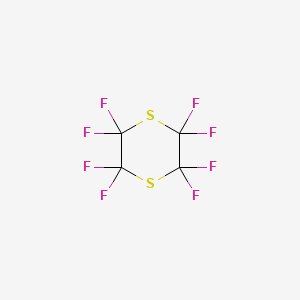
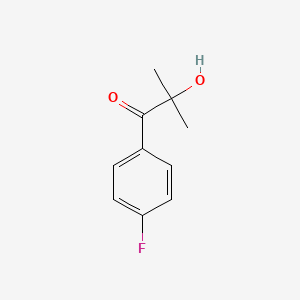

![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)
